molecular formula C11H17ClN4 B1440256 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride CAS No. 1210437-88-9

6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride

Cat. No. B1440256
CAS RN: 1210437-88-9
M. Wt: 240.73 g/mol
InChI Key: KLUNUAZTUORCBT-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride, also known as PPC, is a versatile and important synthetic organic compound that has been widely used in the scientific research community. PPC is a synthetic compound that has been used in a variety of applications, including synthesis of other compounds, as a catalyst, and as a drug target. PPC has a wide range of applications, from medical research to industrial production.

Scientific Research Applications

Biochemistry Applications

6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride: is a compound with potential applications in biochemistry research due to its structural properties. It can be used as a building block for synthesizing various biochemical compounds. Its piperidine moiety, a common structural motif in many biologically active compounds, can be instrumental in studying neurotransmitter pathways and receptor binding .

Pharmacology Applications

In pharmacology, this compound’s derivatives may be explored for their therapeutic potential. The presence of a piperidine ring is often associated with increased cytotoxicity, making it a candidate for anticancer drug development. Additionally, its structural similarity to known pharmacophores could make it useful in the synthesis of novel drugs with improved efficacy and reduced side effects .

Medicinal Chemistry Applications

The compound’s utility in medicinal chemistry lies in its potential as a precursor for the synthesis of various pharmacologically active molecules. Its ability to undergo a range of chemical reactions makes it a versatile intermediate for developing new medications, particularly those targeting neurological disorders where piperidine structures are prevalent .

Organic Synthesis Applications

“6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride” can serve as a key intermediate in organic synthesis. Its reactive sites allow for selective functionalization, enabling the creation of complex molecules through one-pot reactions, which are valuable for streamlining synthetic pathways and reducing the number of steps in chemical synthesis .

Analytical Chemistry Applications

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis due to its well-defined structure and properties. It can help in the development of analytical methods for detecting similar structures or functional groups in complex mixtures .

Chemical Engineering Applications

From a chemical engineering perspective, the compound’s stability and reactivity profile make it suitable for process optimization studies. It could be used to test new reaction conditions, catalysts, or engineering solutions aimed at improving the efficiency and scalability of chemical manufacturing processes .

properties

IUPAC Name

6-piperidin-1-ylpyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.ClH/c12-11(13)9-4-5-10(14-8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUNUAZTUORCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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